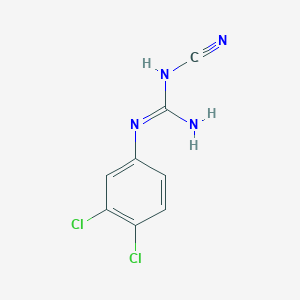

N-cyano-N'-(3,4-dichlorophenyl)guanidine

Description

N-Cyano-N'-(3,4-dichlorophenyl)guanidine is a guanidine derivative featuring a cyano group (CN) and a 3,4-dichlorophenyl substituent. Guanidines are known for their strong basicity and diverse biological activities, including roles as enzyme inhibitors, ion channel modulators, and receptor ligands .

Properties

Molecular Formula |

C8H6Cl2N4 |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

1-cyano-2-(3,4-dichlorophenyl)guanidine |

InChI |

InChI=1S/C8H6Cl2N4/c9-6-2-1-5(3-7(6)10)14-8(12)13-4-11/h1-3H,(H3,12,13,14) |

InChI Key |

MJYKOMQXUSXXRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C(N)NC#N)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Substituent Variations on the Aromatic Ring

(a) N-Cyano-N'-(3,5-dichlorophenyl)-N''-(3-methylbutyl)guanidine (Compound 12)

- Structural Differences : The dichlorophenyl group is substituted at the 3,5-positions instead of 3,3. Additionally, a 3-methylbutyl chain is attached to the guanidine backbone.

(b) 1-(3,4-Dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine (Tx 11)

- Structural Differences: A thioxanthenone moiety replaces the cyano group, introducing a bulky, planar aromatic system.

- Biological Activity: Demonstrates antifungal properties, likely due to the thioxanthenone group’s intercalation with microbial DNA .

- Synthesis : Requires additional purification steps (e.g., preparative TLC), indicating higher complexity compared to simpler guanidines .

(c) N''-(4-Methoxyphenyl)-N,N,N'-trimethyl-N'-phenylguanidine

- Structural Differences : A methoxyphenyl group replaces the dichlorophenyl substituent, and the guanidine backbone is methylated.

- X-ray crystallography reveals non-classical C–H···O hydrogen bonds, influencing solid-state packing .

Variations in Guanidine Backbone

(a) N-Cyano-N'-[4-fluorobenzyl]-N''-alkylguanidines

- Example: N-Cyano-N'-[4-fluorobenzyl]-N''-[3-(piperidinomethyl)phenoxy]propylguanidine (Compound 19)

- Structural Differences : A fluorobenzyl group and a piperidine-containing alkyl chain are present.

- Physicochemical Properties : Molecular weights range from 629–643 g/mol, with melting points between 84–88°C . The fluorobenzyl group enhances electron-withdrawing effects, while the alkyl chain increases solubility in organic solvents.

(b) Alkyl-Linked Guanidines (e.g., 6b and 6e)

- Example: 1-{6-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-yl)amino]hexyl}guanidine (6b)

- Structural Differences: A cyclohexaquinoline moiety is linked via a hexyl or nonyl chain to the guanidine group.

- Biological Activity: These compounds target acetylcholinesterase, with longer alkyl chains (e.g., nonyl in 6e) improving binding affinity due to enhanced hydrophobic interactions .

Comparative Data Table

Key Findings and Implications

Substituent Effects: Chlorine atoms at the 3,4-positions enhance lipophilicity and electron-withdrawing capacity, improving receptor binding in sigma ligands and antifungal agents . Alkyl chains (e.g., 3-methylbutyl) or aromatic extensions (e.g., thioxanthenone) modulate solubility and target engagement .

Synthetic Challenges: Bulky substituents (e.g., thioxanthenone) require advanced purification techniques, reducing yields . Methylation or cyano substitution on the guanidine backbone can stabilize the molecule but may alter basicity .

Safety Considerations :

- Nitrate salts of dichlorophenylguanidines (e.g., 3,4-dichlorophenylguanidinium nitrate) pose inhalation hazards, necessitating stringent safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.